molecular formula C14H18O3 B1325239 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid CAS No. 861556-61-8

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

Cat. No. B1325239
M. Wt: 234.29 g/mol
InChI Key: FECCDGJFEPFWQF-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid (6-DMPH) is a naturally occurring fatty acid that has been studied for its potential therapeutic applications in the field of medicine. This compound is found in various plant species, including but not limited to, the coffee plant, the tea plant, and the cocoa plant. 6-DMPH is also found in some animal species, including humans. It is a derivative of the omega-3 fatty acid, alpha-linolenic acid (ALA). This fatty acid has been studied for its potential to act as a modulator of the immune system and as a metabolic regulator.

Scientific Research Applications

Photoreleasable Protecting Group in Organic Synthesis

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid derivatives have been explored for their potential as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis, particularly for creating "caged compounds" where the protected form can be selectively activated by light exposure. Zabadal et al. (2001) demonstrated the efficiency of 2,5-dimethylphenacyl (DMP) esters, which yield free carboxylic acids upon irradiation in solvents like benzene or cyclohexane (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Functional Polycaprolactones via Polymerization

In polymer chemistry, 6-oxohexanoic acid, a structural variant of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, plays a role in synthesizing functional polycaprolactones. Zhang et al. (2016) utilized it in Passerini multicomponent polymerization, leading to diverse pendent groups on the polycaprolactone backbone (Zhang, Zhang, Du, & Li, 2016).

Characterization in Mass Spectrometry

The compound's analogs, like 5-oxohexanoic acid and 6-oxoheptanoic acid, have been characterized using mass spectrometry. Kanawati et al. (2007) conducted studies using electrospray ionization and collision-induced dissociation to understand their fragmentation pathways, which is vital for analytical chemistry applications (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

Enzymatic Production for Biochemistry

In biochemical applications, an enzymatic method for producing 6-oxohexanoic acid, a close relative of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, was developed using ω-amino group-oxidizing enzymes. This method, as demonstrated by Yamada et al. (2017), is significant for producing specific organic compounds efficiently and selectively (Yamada, Ooe, Sasaki, Miyazaki, & Isobe, 2017).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-7-8-11(2)12(9-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECCDGJFEPFWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645264
Record name 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

CAS RN

861556-61-8
Record name 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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